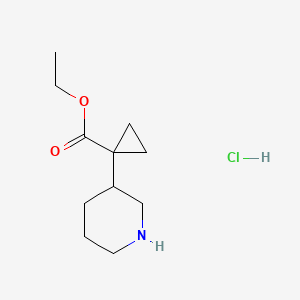

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride

Description

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride is a cyclopropane-containing piperidine derivative characterized by a bicyclic structure combining a rigid cyclopropane ring and a piperidine moiety. Its hydrochloride salt form improves stability and bioavailability, making it relevant for pharmaceutical research.

Properties

Molecular Formula |

C11H20ClNO2 |

|---|---|

Molecular Weight |

233.73 g/mol |

IUPAC Name |

ethyl 1-piperidin-3-ylcyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11(5-6-11)9-4-3-7-12-8-9;/h9,12H,2-8H2,1H3;1H |

InChI Key |

QBIRUUWIWMIXBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)C2CCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride typically involves the reaction of ethyl cyclopropanecarboxylate with piperidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several cyclopropane- and piperidine-based derivatives. Below is a comparative analysis of its features against selected analogs:

Table 1: Structural Comparison

Key Observations :

- Rigidity vs. Flexibility : The cyclopropane ring in the target compound imposes conformational rigidity, unlike the linear ethoxypropyl chain in ’s piperidine derivative . This rigidity may enhance receptor binding specificity.

- Bioactive Substituents : The 3-piperidyl group distinguishes the target compound from analogs like the nitrobenzamido derivative (), which has a bulkier aromatic substituent that may reduce membrane permeability .

- Solubility and Stability : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral esters (e.g., methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate in ) .

Key Observations :

Physicochemical and Spectroscopic Properties

Table 3: NMR and HRMS Data

Key Observations :

- Ester Group Confirmation : The target compound’s ester functionality would show characteristic 1H NMR signals near δ 4.1–4.2 (quartet) and 13C NMR carbonyl peaks at ~170–175 ppm, similar to analogs in .

- Piperidyl Environment : Piperidine protons in the target compound are expected to resonate at δ 3.5–2.5, comparable to δ 3.06–2.74 in ’s naphthyridine derivatives .

Research Implications and Limitations

- Biological Relevance: The 3-piperidyl group may enhance binding to neurological targets (e.g., sigma receptors or ion channels) compared to non-piperidine analogs.

- Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Comparisons rely on structural and synthetic parallels.

- Contradictions : ’s naphthyridine derivatives exhibit distinct ring systems, limiting direct pharmacological comparisons .

Biological Activity

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate hydrochloride, commonly referred to as 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a cyclopropanecarboxylate group and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 233.735 g/mol. The presence of the piperidine ring is significant, as it is often associated with various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines, suggesting its relevance in anticancer drug development.

- Antimicrobial Properties : It has demonstrated antimicrobial activity, which may be applicable in treating bacterial and fungal infections.

- Neuropharmacological Effects : Preliminary studies suggest that it may influence neurotransmitter systems, potentially impacting mood regulation and cognitive functions.

The mechanism of action involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This compound modulates the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. Ongoing research aims to elucidate the exact pathways involved, particularly those related to neurodegeneration and mood disorders.

Comparative Analysis of Similar Compounds

A comparative analysis highlights how variations in substituent positions on the piperidine ring can influence biological activity. The following table summarizes the properties and activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate HCl | Piperidine at position 3 | Cytotoxicity, antimicrobial |

| 2-(4-Piperidinyl)ethyl cyclopropanecarboxylate HCl | Piperidine at position 4 | Similar cytotoxicity |

| 2-(2-Piperidinyl)ethyl cyclopropanecarboxylate HCl | Piperidine at position 2 | Potentially different activity |

| Ethyl cyclopropanecarboxylate | No piperidine | Limited biological activity |

This comparison illustrates the unique pharmacological potential of this compound due to its specific structural features.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The study suggested that the compound could be a candidate for further development as an anticancer agent.

- Antimicrobial Efficacy : Another study focused on its antimicrobial properties revealed that this compound showed effective inhibition against several bacterial strains, indicating its potential use in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.